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Compound of Interest

Compound Name: IFosfamide impurity B

CAS No.: 241482-18-8

Cat. No.: B601147 Get Quote

Executive Summary & Chemical Identity
Ifosfamide Impurity B is a critical process-related impurity arising from the dimerization of

phosphorylated intermediates during the manufacturing of Ifosfamide. Structurally, it represents

a pyrophosphate (diphosphate) bridge linking two acyclic amine precursors. Its presence

indicates incomplete cyclization or moisture-induced hydrolysis of the reactive

phosphorodichloridate species.

Chemical Profile
Parameter Detail

Common Name Ifosfamide Impurity B (EP)

Chemical Name
Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen

diphosphate

CAS Number 241482-18-8

Molecular Formula C₁₀H₂₄Cl₂N₂O₇P₂

Molecular Weight 417.16 g/mol

Structure
Dimer of 3-(2-chloroethylamino)propyl

phosphate linked by a P-O-P bond
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Retrosynthetic Analysis
To design a robust synthesis for the reference standard, we must deconstruct the molecule at

its most unstable linkage: the pyrophosphate anhydride bond.

Strategic Disconnection:

Primary Disconnection: Cleavage of the central P-O-P anhydride bond yields two equivalents

of 3-[(2-chloroethyl)amino]propyl dihydrogen phosphate.

Secondary Disconnection: The phosphate ester bond connects the phosphorus core to the

alcohol precursor, 3-[(2-chloroethyl)amino]propan-1-ol.

Precursor Origin: The amino-alcohol is a key intermediate in Ifosfamide synthesis, typically

derived from 3-aminopropanol.
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Caption: Retrosynthetic breakdown of Impurity B into its phosphate monomer and amino-

alcohol precursor.[1]
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Synthesis Pathway (Reference Standard
Preparation)
This protocol describes the intentional synthesis of Impurity B for use as a qualified reference

standard. The synthesis exploits the controlled dehydration of the phosphate monoester.

Phase 1: Synthesis of Precursor (3-[(2-
chloroethyl)amino]propan-1-ol)
Note: This amine must be handled as a potential alkylating agent.

Reagents: 3-Aminopropanol, Chloroacetyl chloride, Borane-THF complex (or LiAlH4).

Acylation: React 3-aminopropanol with chloroacetyl chloride at -5°C in dichloromethane

(DCM) with triethylamine (TEA) to form N-(3-hydroxypropyl)-2-chloroacetamide.

Reduction: Reduce the amide using Borane-THF complex at 0°C to yield 3-[(2-

chloroethyl)amino]propan-1-ol.

Purification: Acid-base extraction followed by vacuum distillation.

Phase 2: Phosphorylation and Dimerization
This step converts the alcohol to the pyrophosphate dimer.

Protocol:

Activation: Dissolve 3-[(2-chloroethyl)amino]propan-1-ol (1.0 eq) in dry DCM. Add TEA (2.0

eq) to scavenge HCl.

Phosphorylation: Add POCl₃ (0.5 eq) dropwise at -10°C. Critical: The stoichiometry of 0.5 eq

POCl₃ per alcohol promotes the formation of the bridged species, although POCl₃ typically

favors tris-substitution. To specifically target the pyrophosphate, a controlled hydrolysis

method is preferred:

Alternative (High Purity): React the alcohol with Pyrophosphoryl chloride (P₂O₃Cl₄) at

-20°C. This directly installs the P-O-P framework.
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Hydrolysis: Quench the reaction mixture with buffered water (pH 7) to hydrolyze the

remaining P-Cl bonds to P-OH.

Isolation: The product is highly polar. Evaporate the organic solvent and purify the residue

using Preparative HPLC (C18 column, Phosphate buffer/Methanol gradient).

Visualization: Synthesis Workflow
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Caption: Step-by-step synthesis from 3-aminopropanol to Ifosfamide Impurity B.

Formation Mechanism in Manufacturing
Understanding how Impurity B forms during Ifosfamide production is essential for control

strategy (QbD).

The Mechanism:

Normal Process: Ifosfamide is formed by reacting N-(2-chloroethyl)-3-aminopropanol with

POCl₃ to form a cyclic phosphorodichloridate, which is then closed with ammonia or an

amine source.

Deviant Pathway (Impurity B Formation):

Trigger: Presence of trace moisture or incorrect stoichiometry (excess alcohol).

Step A: The cyclic intermediate fails to close or the acyclic dichloridate intermediate is

hydrolyzed by water to a Phosphoro(mono)chloridate.

Step B: This reactive species attacks a free phosphate or another phosphorylated alcohol

molecule.

Result: Formation of a P-O-P anhydride bond (Pyrophosphate) instead of the P-N ring

closure.
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Control Strategy:

Moisture Control: Maintain anhydrous conditions (<0.1% water) in the phosphorylation

reactor.

Stoichiometry: Ensure precise equivalents of POCl₃ to prevent dimerization.

Temperature: Maintain low temperatures (-10°C to 0°C) to suppress side reactions.

Analytical Characterization
To validate the identity of the synthesized Impurity B, the following analytical profile is

expected.

Technique Expected Signal / Characteristic

HPLC-UV

Retention time (RT) distinct from Ifosfamide

(typically more polar, elutes earlier on C18).

Detection at 210-220 nm (weak chromophore).

MS (ESI)

[M+H]⁺ = 417.05 m/z.[2] Characteristic isotope

pattern for two Chlorine atoms (9:6:1 ratio for M,

M+2, M+4).

³¹P NMR

δ -10 to -12 ppm (broad doublet or singlet). The

pyrophosphate signal is upfield relative to the

cyclic phosphoramidate of Ifosfamide.

¹H NMR

Signals for the propyl chain (multiplets at ~1.8,

3.1, 4.1 ppm) and the chloroethyl group (triplets

at ~3.0, 3.6 ppm). Absence of ring protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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